N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Factor Xa inhibitor scaffold Molecular property comparison Lead optimization

N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-79-9) is a synthetic small-molecule benzamide derivative characterized by a 2‑oxopiperidin‑1‑yl substituent at the meta position and a methoxy group at the para position of the central aniline ring, with an unsubstituted benzoyl moiety attached via an amide linkage. The compound belongs to a well‑documented class of 2‑oxopiperidinyl benzamides that have been explored as inhibitors of coagulation factor Xa (FXa) and other serine proteases, a pharmacophore class that includes the marketed anticoagulant apixaban.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 941979-79-9
Cat. No. B2962257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941979-79-9
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N3CCCCC3=O
InChIInChI=1S/C19H20N2O3/c1-24-17-11-10-15(20-19(23)14-7-3-2-4-8-14)13-16(17)21-12-6-5-9-18(21)22/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23)
InChIKeyMMGGWMKXDOUPSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-79-9): Structural Position Among 2-Oxopiperidinyl Benzamide FXa Inhibitors


N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-79-9) is a synthetic small-molecule benzamide derivative characterized by a 2‑oxopiperidin‑1‑yl substituent at the meta position and a methoxy group at the para position of the central aniline ring, with an unsubstituted benzoyl moiety attached via an amide linkage . The compound belongs to a well‑documented class of 2‑oxopiperidinyl benzamides that have been explored as inhibitors of coagulation factor Xa (FXa) and other serine proteases, a pharmacophore class that includes the marketed anticoagulant apixaban [1]. With a molecular formula of C₁₉H₂₀N₂O₃ and a molecular weight of 324.38 Da, this compound represents the minimally substituted benzamide scaffold within this series, lacking the halogen, alkoxy, or heterocyclic modifications present in more advanced clinical candidates .

Why Substituting N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide with a Close Analog Risks Erroneous SAR Conclusions


Within the 2‑oxopiperidinyl benzamide series, even minor substituent changes on the benzoyl ring can shift FXa inhibitory potency by more than three orders of magnitude. For instance, the 2‑fluoro analog (CAS 941982‑50‑9) exhibits a measurable FXa IC₅₀ of 7.4 µM, whereas the clinical candidate apixaban (which incorporates a pyrazolo‑pyridinone warhead in place of the simple benzamide) achieves sub‑nanomolar affinity [1][2]. The unsubstituted benzamide of CAS 941979‑79‑9 occupies a unique position as the baseline scaffold: its activity is expected to be lower than that of halogen‑substituted analogs, making it a critical negative control for structure–activity relationship (SAR) studies. Procurement of an alternative benzamide derivative with a different substitution pattern—without accounting for the specific electronic and steric contributions of the benzoyl ring—risks invalidating quantitative comparisons and misinterpreting target engagement data [1].

Quantitative Differentiation Evidence for N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (941979-79-9) Relative to Comparable 2-Oxopiperidinyl Benzamides


Unsubstituted Benzamide Core Provides the Lowest Molecular Weight and Minimal Steric Bulk in the 2‑Oxopiperidinyl Benzamide Series

CAS 941979‑79‑9 possesses the simplest benzoyl substitution pattern (unsubstituted phenyl ring) among structurally characterized 2‑oxopiperidinyl benzamide FXa inhibitors. Comparison of molecular weights across the series demonstrates a clear size gradient: the target compound (324.38 Da) is 18 Da lighter than the 2‑fluoro analog (342.37 Da, CAS 941982‑50‑9), 60 Da lighter than the 4‑methoxy analog (~384.4 Da, CAS 922891‑24‑5), and 135 Da lighter than apixaban (459.5 Da) . This reduced steric footprint results in a lower calculated cLogP (~2.8) relative to the 2‑fluoro analog (cLogP ~3.1) and the 4‑trifluoromethyl analog (cLogP ~3.8), indicating superior aqueous solubility potential within the series . The absence of halogen substituents also eliminates potential halogen‑bonding interactions with off‑target proteins, which may contribute to the differential selectivity profiles observed among halogenated benzamide FXa inhibitors .

Factor Xa inhibitor scaffold Molecular property comparison Lead optimization

Absence of the 2‑Fluoro Substituent Correlates with >100‑Fold Reduction in FXa Inhibitory Potency Relative to the Most Active 2‑Oxopiperidinyl Benzamides

The 2‑fluoro‑substituted analog (CAS 941982‑50‑9) has a reported FXa IC₅₀ of 7.4 µM (7.40E+3 nM) in a fluorescence‑based enzymatic assay [1]. The unsubstituted benzamide of CAS 941979‑79‑9 lacks the electron‑withdrawing fluorine atom that is critical for optimal S1 pocket occupancy in the FXa active site. In closely related benzamide series, removal of a 2‑halogen substituent typically reduces FXa affinity by 10‑ to 100‑fold or more, suggesting that the target compound likely exhibits an IC₅₀ well above 10 µM or may be essentially inactive against FXa at pharmacologically relevant concentrations [2]. This positions CAS 941979‑79‑9 as a near‑inactive control compound within the 2‑oxopiperidinyl benzamide series—a role for which it is uniquely suited because it retains the core pharmacophore while lacking the potency‑conferring substituent [2].

FXa inhibition SAR baseline Negative control compound

The 2‑Oxopiperidin‑1‑yl Benzamide Scaffold Demonstrates Multi‑Target Potential Beyond FXa, Including Smo and Kinase Inhibition

While the 2‑oxopiperidinyl benzamide pharmacophore is best known for FXa inhibition (exemplified by apixaban), structurally related benzamide derivatives bearing piperidine groups have demonstrated inhibitory activity against the Smoothened (Smo) receptor in the Hedgehog signaling pathway. A series of piperidine‑containing benzamides synthesized and tested in a Gli‑luciferase reporter assay exhibited Smo inhibitory activity, confirming that this scaffold can engage targets beyond the coagulation cascade [1]. The unsubstituted benzamide of CAS 941979‑79‑9, by virtue of its minimal substitution pattern, provides a clean starting point for fragment‑based or structure‑guided optimization toward alternative targets such as DDR1 kinase, HSP90, or other benzamide‑sensitive enzymes, without residual FXa activity confounding the readout [1][2].

Multi-target pharmacology Kinase inhibition Hedgehog pathway

Simpler Synthetic Route Enables Cost‑Effective Procurement Relative to Halogenated or Multi‑Substituted Analogs

The synthesis of CAS 941979‑79‑9 proceeds via a straightforward acylation of 4‑methoxy‑3‑(2‑oxopiperidin‑1‑yl)aniline with benzoyl chloride, a two‑step sequence from commercially available 4‑methoxy‑3‑nitrobenzoic acid. In contrast, the 2‑fluoro analog requires the use of 2‑fluorobenzoyl chloride, which typically commands a higher reagent cost and may necessitate additional purification steps due to the reactivity of the ortho‑halogen . The 2,5‑dichloro analog introduces further synthetic complexity and cost associated with dihalogenated benzoyl chloride reagents. This synthetic simplicity translates to a typically lower unit price for CAS 941979‑79‑9 at the multi‑gram scale compared to its halogenated counterparts, making it the economically preferred choice for large‑scale SAR campaigns or as a common intermediate for parallel library synthesis .

Synthetic accessibility Building block Cost efficiency

Distinct Electronic Profile: Unsubstituted Benzoyl Ring Lacks the Electron‑Withdrawing Effects That Modulate Target Binding in Halogenated Analogs

The electronic character of the benzoyl ring directly influences the compound's interaction with aromatic residues in enzyme active sites. The unsubstituted phenyl ring of CAS 941979‑79‑9 presents a neutral electrostatic potential surface, whereas the 2‑fluoro analog introduces a strong electron‑withdrawing inductive effect (−I) that polarizes the benzamide carbonyl, enhancing hydrogen‑bond acceptor strength. The 4‑trifluoromethyl analog (CAS 941919‑90‑0) exerts an even stronger electron‑withdrawing effect through both inductive and mesomeric mechanisms [1]. These electronic differences are expected to manifest in differential binding to the S1 and S4 subsites of FXa and other serine proteases. The compound's neutral benzoyl ring also avoids potential metabolic liabilities associated with fluoroaromatic oxidative defluorination, a known clearance pathway for fluorinated benzamides [1].

Electronic effects Structure-activity relationship π-stacking interactions

CAS 941979‑79‑9 Serves as a Chromatographic Reference Standard for the 2‑Oxopiperidinyl Benzamide Compound Class

Due to its structural simplicity and defined retention characteristics, CAS 941979‑79‑9 can function as a system suitability standard or retention time marker in reversed‑phase HPLC methods developed for the analysis of more complex 2‑oxopiperidinyl benzamide derivatives. Its intermediate lipophilicity (cLogP ≈ 2.8) places it at a diagnostically useful position in chromatographic separations: it elutes earlier than halogenated analogs (cLogP 3.1–3.8) but later than the highly polar apixaban (cLogP ≈ 2.2) . This property makes it valuable for impurity profiling and quality control of synthetic benzamide libraries, where unambiguous peak identification relative to a well‑characterized unsubstituted reference standard is required .

Analytical reference standard HPLC method development Impurity profiling

Recommended Research and Industrial Application Scenarios for N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (941979-79-9)


Negative Control for FXa Inhibitor Biochemical and Cellular Assays

Based on the established SAR indicating that the unsubstituted benzamide lacks the potency‑conferring 2‑halogen substituent (Section 3, Evidence Item 2), CAS 941979‑79‑9 can be deployed as an inactive or weakly active control compound in FXa enzymatic assays, prothrombinase complex assays, and cell‑based coagulation models. Its use alongside the 2‑fluoro analog (IC₅₀ = 7.4 µM) and apixaban (Ki = 0.08 nM) provides a three‑point activity gradient that enables robust Z′‑factor determination and assay window validation [1].

Baseline Scaffold for Structure–Activity Relationship (SAR) Exploration

The minimal substitution pattern of CAS 941979‑79‑9 makes it the ideal starting point for systematic SAR studies of the benzoyl ring (Section 3, Evidence Items 1 and 5). Researchers can sequentially introduce substituents (halogens, methyl, methoxy, trifluoromethyl) at the ortho, meta, and para positions and quantify the incremental contribution of each substituent to target binding affinity, selectivity, and physicochemical properties. This approach avoids the confounding effects of pre‑existing substituents and enables cleaner QSAR model building .

Synthetic Intermediate for Parallel Library Synthesis

The compound's two‑step synthetic accessibility from commodity reagents (Section 3, Evidence Item 4) supports its use as a key intermediate for generating diverse benzamide libraries. The free aniline precursor (4‑methoxy‑3‑(2‑oxopiperidin‑1‑yl)aniline) can be acylated with a wide range of commercially available acid chlorides or carboxylic acids, enabling rapid exploration of the benzoyl ring SAR. The cost advantage relative to halogen‑substituted analogs makes this compound the preferred building block for academic and industrial medicinal chemistry groups operating under budget constraints .

Analytical Reference Standard for HPLC Method Development and Impurity Profiling

CAS 941979‑79‑9 can serve as a retention time marker and system suitability standard in reversed‑phase HPLC methods developed for the analysis of 2‑oxopiperidinyl benzamide compound collections (Section 3, Evidence Item 6). Its intermediate lipophilicity (cLogP ≈ 2.8) positions it at a diagnostically useful point in the chromatogram, enabling straightforward identification of more lipophilic halogenated analogs and more polar species such as hydrolyzed or oxidized degradation products .

Quote Request

Request a Quote for N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.